molecular formula C20H23NO5 B1339611 tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate CAS No. 871731-76-9

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

Cat. No. B1339611
M. Wt: 357.4 g/mol
InChI Key: GTVALBVJKOAQEC-UHFFFAOYSA-N
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Description

The compound tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate, while not directly synthesized or analyzed in the provided papers, is related to a class of tert-butyl carbamate compounds that have been studied for their synthesis methods, molecular structures, and potential applications in organic synthesis and pharmaceuticals. These tert-butyl carbamate derivatives are often used as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study reports the green synthesis of tert-butyl N-acetylcarbamate using natural phosphate as a catalyst . Additionally, various tert-butyl carbamate intermediates have been synthesized from amino acids such as L-cystine and L-serine, through multi-step processes involving protection and deprotection steps 10.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various analytical techniques. For example, the crystal structure of tert-butyl N-acetylcarbamate was determined, revealing centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds . Another compound, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, showed intramolecular C—H⋯O hydrogen bonds in its crystal structure . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was obtained via a Suzuki cross-coupling reaction, demonstrating the utility of these compounds in forming carbon-carbon bonds . Schiff base compounds were synthesized from tert-butyl carbamate derivatives, showcasing their versatility in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in determining these properties . Thermal, X-ray, and DFT analyses provide insights into the stability and reactivity of these compounds . Additionally, the synthesis of tert-butyl acetothioacetate and its use in further synthetic transformations highlight the reactivity of tert-butyl carbamate derivatives in various chemical contexts .

Scientific Research Applications

Synthesis and Intermediates

Research in organic synthesis highlights the importance of tert-butyl carbamate derivatives as key intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as a crucial intermediate in the synthesis of natural product jaspine B, which shows cytotoxic activity against various human carcinoma cell lines. The synthesis process involves several steps including esterification, Boc protection, and Corey-Fuchs reaction, underlining the compound's role in complex organic syntheses (L. Tang et al., 2014).

Genotoxic Impurity Characterization

In the pharmaceutical domain, tert-butyl carbamate derivatives are scrutinized for their genotoxic impurities. A novel method was developed to characterize and evaluate the trace levels of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and its genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient. This method, validated through ICH guidelines, highlights the compound's relevance in ensuring drug safety and efficacy (Ravindra puppala et al., 2022).

Acetylation and Catalysis

The compound plays a role in the acetylation processes, as seen in studies on the acetylation of 2-methoxynaphthalene with acetic anhydride. Research in this area focuses on optimizing conditions to achieve high yields and selectivity, underlining the compound's utility in chemical synthesis and catalysis (E. Fromentin et al., 2000).

Chemical Modification and Structural Analysis

Further research demonstrates the compound's role in structural modifications and analysis. Studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, involving tert-butyl carbamates, contribute to the understanding of molecular interactions and crystal engineering (P. Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVALBVJKOAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469651
Record name tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

CAS RN

871731-76-9
Record name tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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